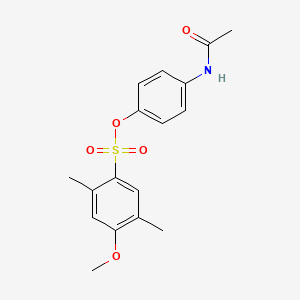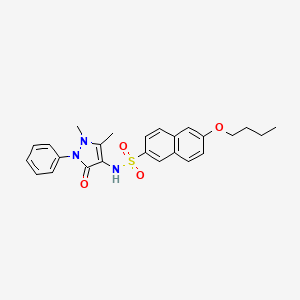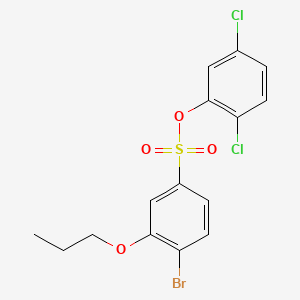
4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate, also known as ADMS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis and as a substrate for enzyme assays.
Mecanismo De Acción
4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate acts as a sulfonate ester that can be hydrolyzed by enzymes such as arylsulfatase A. The hydrolysis of this compound produces 4-acetamidophenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid. The mechanism of action of this compound is based on its ability to act as a substrate for enzymes that can hydrolyze sulfonate esters.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on humans or animals. It is a non-toxic compound that is commonly used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also soluble in water and organic solvents, making it a versatile reagent for use in various experimental conditions. However, one limitation of this compound is that it is a relatively expensive reagent compared to other sulfonate esters.
Direcciones Futuras
There are several future directions for the use of 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate in scientific research. One potential application is in the development of new enzyme assays for arylsulfatase A. This compound can be used as a model substrate for the development of new assays that can be used to measure the activity of this important enzyme. Another potential application is in the synthesis of new sulfonate esters for use in medicinal chemistry. This compound can be used as a starting material for the synthesis of new sulfonate esters that can be tested for their biological activity. Finally, this compound can be used as a model compound for studying the hydrolysis of sulfonate esters by other enzymes, which can lead to a better understanding of the metabolism of these compounds in the human body.
Conclusion
In conclusion, this compound is a sulfonate ester that has been widely used in scientific research. It is a stable and versatile reagent that is commonly used as a substrate for enzyme assays and as a reagent in organic synthesis. This compound has no known biochemical or physiological effects on humans or animals and is a non-toxic compound. Although relatively expensive, this compound has several advantages for use in laboratory experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of 4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate involves the reaction of 4-acetamidophenol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
4-Acetamidophenyl 4-methoxy-2,5-dimethylbenzene-1-sulfonate has been used in various scientific research fields such as biochemistry, pharmacology, and medicinal chemistry. It is commonly used as a substrate for enzyme assays and as a reagent in organic synthesis. This compound has been used as a model substrate for studying the enzymatic hydrolysis of sulfonate esters by arylsulfatase A, which is an important enzyme involved in the metabolism of sulfated glycosaminoglycans in the human body.
Propiedades
IUPAC Name |
(4-acetamidophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-11-10-17(12(2)9-16(11)22-4)24(20,21)23-15-7-5-14(6-8-15)18-13(3)19/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXGYYHPSOPSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














